Comparative Binding Affinity of N-[(4-Methoxyphenyl)methyl]cyclopentanamine and Analogs at the Trace Amine-Associated Receptor 5 (TAAR5)
A direct comparative study of agonist activity at the mouse TAAR5 receptor reveals that N-[(4-Methoxyphenyl)methyl]cyclopentanamine is a very weak agonist (EC50 > 10,000 nM) [1]. This is in stark contrast to structurally related compounds from the same chemical series that exhibit potent agonism, highlighting the extreme sensitivity of this target to specific structural features and reinforcing the need to evaluate this compound independently.
| Evidence Dimension | Agonist activity at mouse TAAR5 receptor |
|---|---|
| Target Compound Data | EC50 > 10,000 nM |
| Comparator Or Baseline | Potent agonists from the same chemical series |
| Quantified Difference | >10,000-fold difference in potency compared to potent agonists in the same series |
| Conditions | Agonist activity assessed at mouse TAAR5 |
Why This Matters
This data quantitatively demonstrates that N-[(4-Methoxyphenyl)methyl]cyclopentanamine is a low-activity control for TAAR5, making it valuable for establishing baseline activity in screening campaigns where potent agonists from this series are being profiled.
- [1] BindingDB. (n.d.). BDBM50227351 CHEMBL3628706: Agonist activity at mouse TAAR5. View Source
